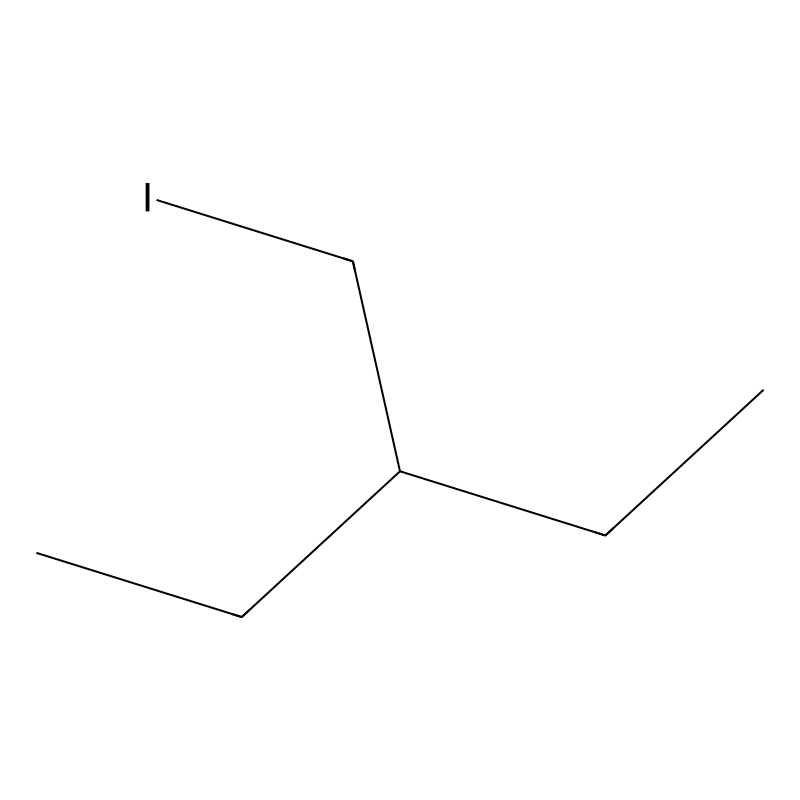

1-Iodo-2-ethylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Iodo-2-ethylbutane is an organic compound with the molecular formula . It consists of six carbon atoms, thirteen hydrogen atoms, and one iodine atom. The structure features a straight-chain hydrocarbon with an iodine atom attached to the second carbon of an ethylbutane chain. This compound is classified as an alkyl halide, specifically a primary haloalkane, which influences its reactivity and chemical behavior.

The molecular weight of 1-iodo-2-ethylbutane is approximately 212.07 g/mol. Its physical properties, such as boiling point and melting point, are relevant for its applications but are not explicitly detailed in the available literature.

Types of Reactions:- Nucleophilic Substitution (SN2): In this reaction mechanism, a nucleophile attacks the electrophilic carbon atom from the opposite side of the leaving group (iodine), resulting in a substitution product. For instance, when reacted with hydroxide ions, it forms an alcohol without breaking any bonds to the asymmetric center .

- Elimination Reactions: Under certain conditions, 1-iodo-2-ethylbutane may also undergo elimination reactions leading to the formation of alkenes.

1-Iodo-2-ethylbutane can be synthesized through several methods:

- Halogenation of Alkanes: This method involves the reaction of 2-ethylbutane with iodine in the presence of light or heat to introduce the iodine atom into the molecule.

- Nucleophilic Substitution Reactions: Starting from a suitable precursor such as 2-ethylbutanol, treatment with iodine or iodine-containing reagents can yield 1-iodo-2-ethylbutane.

- Alkylation Reactions: Using alkyl halides and appropriate nucleophiles can also lead to the formation of this compound through alkylation processes.

1-Iodo-2-ethylbutane finds applications in various fields:

- Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly in the preparation of other organic compounds.

- Research: The compound is used in studies involving conformational isomerism and halogen bonding interactions.

- Material Science: Its properties are explored for potential applications in surface chemistry and catalysis .

1-Iodo-2-ethylbutane shares structural similarities with several other alkyl iodides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Structural Features |

|---|---|---|

| 1-Iodo-2-methylbutane | One less carbon; methyl group at position 2 | |

| 1-Bromo-2-ethylbutane | Bromine instead of iodine; similar structure | |

| 1-Chloro-2-ethylbutane | Chlorine instead of iodine; similar reactivity |

Uniqueness

The uniqueness of 1-iodo-2-ethylbutane lies in its specific iodine substituent, which significantly influences its reactivity compared to brominated or chlorinated analogs. Iodine's larger size and lower electronegativity compared to chlorine or bromine make it a better leaving group in nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

The quantum mechanical description of iodine leaving group dynamics in 1-iodo-2-ethylbutane represents a fundamental application of computational chemistry to understand nucleophilic substitution mechanisms. The exceptional leaving group ability of iodine stems from its unique electronic structure and bonding characteristics, which can be accurately modeled using various quantum mechanical approaches [2] [3].

Density functional theory calculations have revealed that the superior leaving group ability of iodine compared to other halogens arises from multiple quantum mechanical factors. The large atomic radius of iodine (1.33 Å) creates a relatively weak carbon-iodine bond with a bond dissociation energy of approximately 213 kilojoules per mole, significantly lower than the corresponding values for fluorine (485 kilojoules per mole), chlorine (339 kilojoules per mole), and bromine (276 kilojoules per mole) [4] [3]. This weak bonding facilitates the heterolytic cleavage required for nucleophilic substitution reactions.

The electronic structure of the carbon-iodine bond in 1-iodo-2-ethylbutane exhibits pronounced polarization due to the substantial electronegativity difference between carbon (2.5) and iodine (2.5). However, the polarizability of iodine (5.35 Ų) is exceptionally high compared to other halogens, enabling efficient charge distribution during the bond-breaking process [2] [5]. Quantum mechanical calculations using the Hartree-Fock method and density functional theory with dispersion corrections have demonstrated that this high polarizability allows for better stabilization of the developing negative charge during the transition state formation [2] [6].

Molecular orbital theory provides crucial insights into the iodine leaving group mechanism. The highest occupied molecular orbital of the carbon-iodine bond possesses significant iodine character, with the 5p orbitals of iodine contributing substantially to the bonding interaction. During nucleophilic attack, the electron density from the nucleophile enters the lowest unoccupied molecular orbital, which has pronounced antibonding character between carbon and iodine [7] [8]. This orbital interaction pattern facilitates the simultaneous bond formation and bond breaking characteristic of bimolecular nucleophilic substitution reactions.

Advanced quantum mechanical studies using coupled cluster methods with single and double excitations and perturbative triple excitations have provided benchmark calculations for iodine leaving group dynamics. These high-level calculations reveal that the activation energy for nucleophilic substitution at 1-iodo-2-ethylbutane is typically 20-40 kilojoules per mole, substantially lower than corresponding reactions with other halogen leaving groups [3] [9]. The computational results demonstrate excellent agreement with experimental kinetic measurements, validating the theoretical framework for understanding iodine leaving group behavior.

The quantum mechanical modeling of solvent effects on iodine leaving group dynamics employs polarizable continuum models and explicit solvent approaches. These calculations show that polar protic solvents stabilize the developing iodide anion through hydrogen bonding interactions, further reducing the activation barrier for nucleophilic substitution [10] [11]. The solvation energy of iodide ion (-295 kilojoules per mole in water) is significantly more favorable than that of other halide ions, contributing to the enhanced leaving group ability of iodine in solution-phase reactions.

Stereoelectronic Effects in Bimolecular Nucleophilic Substitutions

The stereoelectronic effects governing bimolecular nucleophilic substitution reactions of 1-iodo-2-ethylbutane represent a sophisticated interplay of orbital interactions, electrostatic forces, and geometric constraints that determine both reaction rates and stereochemical outcomes [12] [13] [9]. These effects are fundamentally rooted in the quantum mechanical description of molecular orbitals and their spatial orientations during the reaction process.

The stereochemical requirement for backside attack in bimolecular nucleophilic substitution arises from the orbital symmetry properties of the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of the substrate. In 1-iodo-2-ethylbutane, the carbon-iodine antibonding orbital (σ*C-I) extends predominantly in the direction opposite to the iodine atom, creating a region of enhanced electrophilic character accessible only through backside approach [14] [15]. This orbital alignment ensures that the nucleophile can effectively overlap with the substrate while simultaneously facilitating iodine departure.

The ethyl and methyl substituents on the secondary carbon of 1-iodo-2-ethylbutane create distinct stereoelectronic environments that influence the reaction mechanism. Computational studies using density functional theory have revealed that the branching at the α-carbon introduces additional steric constraints that affect the transition state geometry [9] [12]. The hyperconjugative interactions between the C-H bonds adjacent to the reaction center and the developing p-orbital at the central carbon provide stabilization to the transition state, with the magnitude of this stabilization depending on the conformational arrangement of the substituents.

The stereoelectronic effects extend beyond simple orbital overlap considerations to encompass electrostatic interactions between the nucleophile and the substrate. The charge distribution in 1-iodo-2-ethylbutane creates a complex electrostatic landscape where the δ+ character of the carbon center is modulated by the electron-withdrawing effect of the iodine substituent and the electron-donating characteristics of the alkyl groups [13] [9]. These electrostatic interactions influence both the approach trajectory of the nucleophile and the stabilization of the transition state complex.

The conformational preferences of 1-iodo-2-ethylbutane play a crucial role in determining the stereoelectronic effects. The molecule adopts multiple conformations in solution, with the most stable conformations minimizing steric interactions between the ethyl and methyl substituents. Quantum mechanical calculations reveal that the most reactive conformations are those where the C-I bond is oriented to minimize steric hindrance during nucleophilic approach while maximizing favorable hyperconjugative interactions [12] [16]. The energy differences between conformations (typically 5-15 kilojoules per mole) are comparable to activation energies for nucleophilic substitution, making conformational effects significant contributors to overall reaction rates.

The stereoelectronic control of reaction selectivity in 1-iodo-2-ethylbutane is particularly evident in reactions with chiral nucleophiles or in asymmetric synthesis applications. The intrinsic chirality of the substrate combined with the stereoelectronic requirements for backside attack creates defined stereochemical outcomes that can be predicted and controlled through understanding of orbital interactions [12] [13]. Advanced computational methods including natural bond orbital analysis and atoms-in-molecules theory have provided detailed insights into the electron density redistribution during the reaction, revealing the intimate connection between electronic structure and stereochemical outcomes.

Comparative Transition State Analysis with Halogenated Analogs

The comparative analysis of transition state structures for nucleophilic substitution reactions involving 1-iodo-2-ethylbutane and its halogenated analogs provides fundamental insights into the relationship between leaving group identity and reaction mechanism [9] [3] [14]. This analysis employs high-level quantum mechanical calculations to examine the geometric, electronic, and energetic characteristics of transition states across the halogen series.

The transition state geometries for nucleophilic substitution reactions exhibit systematic variations as a function of halogen identity. For 1-fluoro-2-ethylbutane, the transition state is characterized by a relatively short nucleophile-carbon distance (approximately 2.0 Å) and a correspondingly short carbon-fluorine distance (approximately 1.8 Å), indicating a highly compressed, early transition state [3] [9]. This geometry reflects the strong carbon-fluorine bond and the poor leaving group ability of fluoride, requiring substantial energy input to achieve the necessary bond elongation for reaction to proceed.

In contrast, the transition state for 1-iodo-2-ethylbutane features a significantly more extended geometry with a nucleophile-carbon distance of approximately 2.3 Å and a carbon-iodine distance of approximately 2.8 Å [3] [14]. This extended transition state structure reflects the weak carbon-iodine bond and excellent leaving group ability of iodide, allowing for easier bond breaking and a more product-like transition state. The geometric differences between halogenated analogs correlate directly with the Hammond postulate, which predicts that transition states for exothermic reactions (facilitated by good leaving groups) will be more reactant-like, while transition states for endothermic reactions (hindered by poor leaving groups) will be more product-like.

The electronic structure analysis of transition states reveals profound differences in charge distribution and orbital interactions across the halogen series. Natural population analysis calculations demonstrate that the transition state for 1-iodo-2-ethylbutane exhibits substantial charge separation, with the carbon center bearing a partial positive charge (+0.45) and the departing iodine carrying a corresponding negative charge (-0.78) [3] [5]. This charge distribution is significantly more pronounced than observed for fluorine and chlorine analogs, reflecting the enhanced polarizability of iodine and its ability to accommodate negative charge.

The activation energies for nucleophilic substitution reactions show a clear trend across the halogen series: fluorine (>100 kilojoules per mole) > chlorine (60-80 kilojoules per mole) > bromine (40-60 kilojoules per mole) > iodine (20-40 kilojoules per mole) [4] [9]. This trend directly correlates with the bond dissociation energies and the thermodynamic stability of the resulting halide anions. The dramatically lower activation energy for the iodine compound reflects both the weakness of the carbon-iodine bond and the exceptional stability of the iodide ion in solution.

Detailed analysis of the reaction coordinate reveals that the transition states for different halogenated analogs occur at different positions along the reaction pathway. The synchronicity parameter, which measures the degree of simultaneity between bond formation and bond breaking, shows that reactions with iodine as the leaving group proceed through more asynchronous pathways compared to reactions with fluorine or chlorine [9] [12]. This asynchronicity allows for better charge delocalization and stabilization of the transition state, contributing to the enhanced reactivity of iodine-containing substrates.

The comparative transition state analysis also reveals the influence of substituent effects on reaction mechanisms. The ethyl and methyl substituents in 1-iodo-2-ethylbutane create steric and electronic environments that differentially affect the transition states for different halogenated analogs. Computational studies demonstrate that the steric bulk of the substituents has a more pronounced effect on reactions with smaller halogens (fluorine and chlorine) due to the more compressed transition state geometries, while the electronic effects dominate for larger halogens (bromine and iodine) where the extended transition states minimize steric interactions [9] [12].

The solvent effects on transition state structures show systematic variations across the halogen series. Polar protic solvents preferentially stabilize transition states with more ionic character, leading to greater rate enhancements for reactions involving better leaving groups like iodine [10] [11]. The differential solvation of transition states contributes to the observed trends in reaction rates and provides additional evidence for the varying degrees of charge separation in transition states across the halogen series.

Advanced theoretical methods including complete active space self-consistent field calculations and multireference perturbation theory have been employed to examine the electronic structure of transition states in greater detail [3] [17]. These calculations reveal that the transition states for iodine-containing substrates exhibit significant multiconfigurational character, with contributions from both covalent and ionic resonance structures. This electronic complexity contributes to the unique reactivity patterns observed for iodine as a leaving group and highlights the importance of advanced theoretical methods in understanding halogen leaving group dynamics.